1-[(5-Chlorothien-2-yl)methyl]piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Organic Synthesis
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry. Its significance stems from several key attributes. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the systematic modification of a molecule's properties. researchgate.net This adaptability makes the piperazine ring an excellent linker or central scaffold to which various substituents can be attached, influencing the compound's size, shape, and electronic properties.
Furthermore, the piperazine moiety can impact the physicochemical properties of a molecule. The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This often improves a compound's aqueous solubility and bioavailability, which are crucial parameters in the design of pharmacologically active agents. The conformational flexibility of the piperazine ring also allows it to present appended functional groups in specific spatial orientations, facilitating precise interactions with biological targets.
Overview of Heterocyclic Compounds in Academic Inquiry
Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. In addition to carbon, these rings incorporate one or more "heteroatoms," most commonly nitrogen, oxygen, or sulfur. This class of compounds is exceptionally broad and plays a fundamental role in both chemistry and biology.
The presence of heteroatoms imparts unique chemical and physical properties to these molecules that are distinct from their all-carbon counterparts. These properties include altered aromaticity, dipole moments, and reactivity patterns. In academic research, heterocyclic compounds are investigated for their novel reaction mechanisms, spectroscopic properties, and potential applications. They form the structural core of countless natural products, including alkaloids and vitamins, as well as a vast number of synthetic pharmaceuticals and agrochemicals. The study of heterocyclic chemistry continues to be a vibrant area of research, driving innovation across the scientific disciplines.
Contextualization of 1-[(5-Chlorothien-2-yl)methyl]piperazine within Chemical Literature
This compound is a disubstituted piperazine derivative. Its structure features a piperazine ring substituted at one nitrogen with a methyl group, which is in turn linked to a 5-chlorothiophene ring. Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom.
Direct and extensive research literature focusing solely on this compound is sparse. However, its chemical structure strongly suggests its role as a synthetic intermediate or a building block for creating more complex molecules. The presence of a secondary amine in the piperazine ring provides a reactive site for further functionalization, such as acylation, alkylation, or arylation reactions.
For instance, a structurally related compound, 1-(chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride, has been described. In this related molecule, the second nitrogen of the piperazine ring has been acylated with a chloroacetyl group. This highlights a common synthetic strategy where this compound could serve as the precursor. The synthesis of such derivatives often involves the coupling of a piperazine-containing core with various carboxylic acids or their activated forms. researchgate.net
The general synthesis of thienylpiperazine derivatives can be achieved through several established organic chemistry methods. One common approach is the nucleophilic substitution reaction between a piperazine and a reactive chloromethylthiophene derivative. Alternatively, reductive amination, involving the reaction of piperazine with a thiophenecarboxaldehyde in the presence of a reducing agent, can be employed to form the crucial carbon-nitrogen bond.
Given the prevalence of both the piperazine and thiophene motifs in pharmacologically active compounds, it is plausible that this compound is utilized in discovery chemistry programs as a scaffold to generate libraries of novel compounds for biological screening.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂S |
| Molecular Weight | 216.73 g/mol |
| CAS Number | 90734-36-4 |
| IUPAC Name | 1-[(5-chlorothiophen-2-yl)methyl]piperazine |
| Topological Polar Surface Area | 35.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBVJVCPISXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276108 | |
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-18-3 | |
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55513-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for 1-[(5-Chlorothien-2-yl)methyl]piperazine
A primary and efficient method for preparing the precursor to this compound involves the nucleophilic acyl substitution reaction between piperazine (B1678402) and 5-chlorothiophene-2-carbonyl chloride. This reaction yields 1-(5-chlorothiophene-2-carbonyl)piperazine, an amide that can then be reduced to the final amine product. The high reactivity of the acyl chloride with the amine groups of piperazine makes this a common and effective strategy. ambeed.com
Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride
The core of this synthetic approach is the formation of an amide bond between the piperazine ring and the 5-chlorothiophene-2-carbonyl moiety. 5-Chlorothiophene-2-carbonyl chloride is a reactive acyl chloride, making the carbonyl carbon highly susceptible to nucleophilic attack. cymitquimica.com
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of piperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 5-chlorothiophene-2-carbonyl chloride. libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as an excess of piperazine or an added tertiary amine like triethylamine (B128534), then deprotonates the nitrogen atom to yield the final N-acylated piperazine product and a hydrochloride salt. libretexts.orgwikipedia.orgyoutube.com
General Reaction Scheme:
(Note: This is a representative image. The actual product of this specific acylation is 1-(5-chlorothiophene-2-carbonyl)piperazine.)A significant challenge in this synthesis is preventing the di-acylation of piperazine, where both nitrogen atoms react with the acyl chloride. Using a large excess of piperazine helps to favor the formation of the mono-acylated product. nih.gov
To maximize the yield and purity of the desired mono-acylated product while minimizing side reactions, careful optimization of the reaction conditions is essential. Key parameters include the choice of solvent, the base used, and the reaction temperature.
The choice of solvent can significantly influence the reaction rate and outcome.
Dichloromethane (B109758) (DCM): As a non-polar aprotic solvent, DCM is a common choice for acylation reactions. It effectively dissolves the reactants and does not participate in the reaction. asianpubs.org Adding the acyl chloride solution dropwise to a solution of excess piperazine in DCM can help control the reaction and minimize the formation of di-acylated byproducts. nih.gov However, in some cases, reactions in DCM can be slower compared to more polar solvents. reddit.com It is also important to note that under certain conditions, dichloromethane can react with nitrogenous compounds to form adducts. researchgate.net
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can also serve as a catalyst in the formation of acyl halides. nih.gov Its ability to dissolve a wide range of compounds and its higher boiling point can be advantageous for reactions requiring elevated temperatures. However, its high boiling point can make it difficult to remove after the reaction is complete. researchgate.net
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Aprotic | 39.6 | Good for controlling exotherms; less reactive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Can act as a catalyst; difficult to remove. |
A base is crucial to neutralize the hydrogen chloride (HCl) that is generated during the reaction. wikipedia.org If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
Triethylamine (Et₃N): This tertiary amine is a commonly used base in acylation reactions. wikipedia.org It is a non-nucleophilic organic base that effectively scavenges the generated HCl, forming triethylammonium (B8662869) chloride, which often precipitates out of the reaction mixture. wikipedia.org The use of an external base like triethylamine is particularly important when trying to control the stoichiometry and avoid using a large excess of the valuable piperazine reactant. mdpi.com
| Base | pKa of Conjugate Acid | Role in Reaction |
| Piperazine (excess) | ~9.8 (second protonation) | Reactant and Base |
| Triethylamine | 10.75 | Non-nucleophilic HCl scavenger |
Temperature is a critical parameter that must be carefully controlled. Acylation reactions with acyl chlorides are typically highly exothermic.
Initial Cooling: The reaction is often initiated at a low temperature (e.g., 0-5 °C) by adding the acyl chloride to the amine solution. researchgate.net This helps to control the initial exothermic burst and prevent side reactions.
Reaction Progression: After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. In some cases, gentle heating or reflux may be necessary, particularly with less reactive substrates, to drive the reaction to completion. mdpi.comresearchgate.net Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature profile.
Yield Enhancement Strategies
The synthesis of the target compound, this compound, typically involves the coupling of a piperazine moiety with a 5-chlorothiophene-2-methyl group. Common synthetic strategies include the reductive amination of 5-chlorothiophene-2-carboxaldehyde with piperazine or the N-alkylation of piperazine with a reactive species like 2-(chloromethyl)-5-chlorothiophene. A significant challenge in these syntheses is controlling the degree of substitution on the piperazine ring to prevent the formation of the disubstituted by-product, 1,4-bis[(5-chlorothien-2-yl)methyl]piperazine.
To enhance the yield of the desired mono-substituted product, several strategies can be employed. A primary method is the manipulation of stoichiometric ratios. Utilizing a significant excess of piperazine relative to the chlorothiophene reactant shifts the reaction equilibrium towards mono-substitution, as the probability of a single reactant molecule encountering an already substituted piperazine is statistically reduced. mdpi.com
Another key strategy involves the use of protecting groups. One of the nitrogen atoms of the piperazine ring can be temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. This ensures that the reaction can only occur at the unprotected nitrogen. Following the successful coupling reaction, the protecting group is removed in a subsequent deprotection step to yield the final mono-substituted product. This multi-step approach, while longer, often provides a cleaner reaction profile and a higher yield of the desired compound. mdpi.com Optimization of reaction conditions such as solvent, temperature, and the choice of a mild reducing agent in reductive amination (e.g., sodium triacetoxyborohydride) is also critical for maximizing yield and minimizing side-product formation. nih.gov
Precursor Synthesis
The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors. The following sections detail the synthesis of 5-Chlorothiophene-2-carboxylic Acid and its subsequent conversion to the highly reactive 5-Chlorothiophene-2-carbonyl Chloride.
5-Chlorothiophene-2-carboxylic acid is a pivotal intermediate. nbinno.com Various synthetic routes have been developed, with a notable one-pot method starting from 2-thiophenecarboxaldehyde, which offers advantages for industrial-scale production by avoiding the isolation of intermediates. google.comgoogle.com
A robust one-pot synthesis begins with 2-thiophenecarboxaldehyde. google.com The process involves two main transformations within the same reaction vessel:
Chlorination: The first step is the chlorination of the thiophene (B33073) ring. Chlorine is introduced into a solution of 2-thiophenecarboxaldehyde. This electrophilic substitution reaction selectively occurs at the 5-position of the thiophene ring, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com This intermediate is typically not isolated but is used directly in the subsequent step. google.com
Oxidation: The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid. The 5-chloro-2-thiophenecarboxaldehyde is added to a pre-cooled sodium hydroxide (B78521) solution, and chlorine gas is introduced again. google.comgoogle.com In this step, the chlorine acts as an oxidant in the alkaline medium (effectively a haloform-type reaction) to convert the aldehyde into the corresponding carboxylate salt. Subsequent acidification of the reaction mixture precipitates the final product, 5-chlorothiophene-2-carboxylic acid. chemicalbook.com
Alternative routes to this precursor include the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) followed by hydrolysis, or the carboxylation of 2-chlorothiophene using a strong base like n-butyllithium followed by the introduction of carbon dioxide. nbinno.comchemicalbook.comgoogle.com
The yield and purity of 5-chlorothiophene-2-carboxylic acid are highly sensitive to the reaction parameters. Careful optimization is crucial for achieving efficient and scalable synthesis. google.com
Temperature: Temperature control is critical throughout the one-pot process. During the initial chlorination of 2-thiophenecarboxaldehyde, the temperature is maintained between -10°C and 30°C (preferably -5°C to 25°C). google.com For the subsequent oxidation step, the intermediate is added to a sodium hydroxide solution cooled to between -5°C and 40°C. google.com After the addition, chlorine gas is introduced while keeping the reaction temperature between 10°C and 60°C (preferably 15°C to 30°C). google.comchemicalbook.com After the reaction is complete, the mixture is cooled to 5-10°C before quenching. chemicalbook.com
pH: The final isolation of the product is achieved by precipitation from the aqueous solution. After the oxidation and quenching of excess reagents, the pH of the aqueous phase is adjusted to between 1 and 6 using a strong acid, such as concentrated hydrochloric acid. google.com An optimal pH range of 1 to 2 ensures the complete protonation of the carboxylate salt, leading to maximum precipitation of the solid 5-chlorothiophene-2-carboxylic acid. google.comchemicalbook.com
Stoichiometry: The molar ratios of the reactants are carefully controlled to maximize conversion and minimize by-products. The molar ratio of chlorine to 2-thiophenecarboxaldehyde in the initial chlorination step is typically in the range of 0.9:1 to 4:1. google.com For the oxidation step, the molar ratio of sodium hydroxide to the intermediate 5-chloro-2-thiophenecarboxaldehyde is between 1:1 and 4:1, while the ratio of chlorine to the intermediate is between 0.9:1 and 3:1. google.com
| Parameter | Process Step | Optimized Range | Preferred Range |
|---|---|---|---|
| Temperature | Chlorination | -10 to 30 °C | -5 to 25 °C |
| Oxidation (Chlorine Addition) | 10 to 60 °C | 15 to 30 °C | |
| Quenching/Precipitation | 5 to 10 °C | - | |
| pH | Product Isolation | 1 to 6 | 1 to 2 |
| Stoichiometry (Molar Ratio) | Chlorine : 2-Thiophenecarboxaldehyde | 0.9:1 to 4:1 | 1.05:1 to 1.5:1 |
| NaOH : Intermediate | 1:1 to 4:1 | 2.2:1 to 3.5:1 |
To facilitate coupling reactions, the relatively unreactive 5-chlorothiophene-2-carboxylic acid is often converted into a more reactive derivative, most commonly the acyl chloride, 5-chlorothiophene-2-carbonyl chloride. beilstein-journals.org This transformation is a standard procedure in organic synthesis. masterorganicchemistry.com
The selection of the chlorinating agent is a key consideration in the synthesis of acyl chlorides. The two most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. reddit.com The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The formation of gaseous by-products simplifies the work-up procedure, as they can be easily removed from the reaction mixture, driving the reaction to completion. reddit.com Syntheses using thionyl chloride often involve heating the carboxylic acid in neat or dissolved SOCl₂ at reflux for several hours. commonorganicchemistry.com
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. researchgate.net Reactions with oxalyl chloride can frequently be conducted at or below room temperature, particularly when a catalytic amount of N,N-dimethylformamide (DMF) is added. commonorganicchemistry.com The by-products of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, which again facilitates product isolation. researchgate.net While more expensive, the milder conditions offered by oxalyl chloride can be advantageous for substrates that are sensitive to the higher temperatures or harsher conditions associated with thionyl chloride. researchgate.net A direct synthesis of 5-chlorothiophene-2-carbonyl chloride from 2-chlorothiophene using oxalyl chloride at elevated temperatures has also been reported, yielding the product in 71% yield. google.com
| Reagent | Typical Conditions | By-products | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux | SO₂, HCl (gaseous) | Cost-effective, volatile by-products | Harsher conditions (heat), potential for side reactions |
| Oxalyl Chloride ((COCl)₂) | DCM solvent, RT, cat. DMF | CO₂, CO, HCl (gaseous) | Milder conditions, high reactivity, volatile by-products | Higher cost, toxicity of CO |
Conversion to 5-Chlorothiophene-2-carbonyl Chloride
Anhydrous Conditions
The synthesis of piperazine derivatives, including those related to this compound, often necessitates anhydrous conditions to prevent unwanted side reactions with water and to ensure the reactivity of certain reagents. For instance, in the preparation of related structures, chloroacetylation of a piperazine derivative is carried out using chloroacetyl chloride under anhydrous conditions. The use of a cyclizing agent like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is also documented for analogous compounds, highlighting the importance of a moisture-free environment. Similarly, the synthesis of anhydrous piperazine itself has been a subject of study, with pilot-scale processes developed to produce the water-free compound, which is a critical starting material for many derivatives. researchgate.netlobachemie.com
Alternative Synthetic Approaches and Modifications
Nucleophilic substitution is a cornerstone in the synthesis of this compound and its analogs. The primary approach involves the reaction of piperazine with a suitable electrophile, such as 2-(chloromethyl)-5-chlorothiophene. In this SN2 reaction, the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride from the chloromethyl group.
Key aspects of this reaction include:
Reactants : Piperazine (or a mono-substituted piperazine) and a (5-chlorothien-2-yl)methyl halide.
Solvent : Polar aprotic solvents like dimethylformamide (DMF) are often employed.
Catalyst/Base : A base such as triethylamine may be used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Temperature : The reaction temperature is often controlled, for example, between 60–80°C, to optimize the yield and minimize side products.
This strategy is widely applied. For example, the synthesis of 1-[(5-chlorothien-2-yl)sulfonyl]piperazine (B2591113) involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride. ontosight.ai Similarly, various N-arylpiperazines are synthesized via nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes, where piperazine displaces a halide from the aromatic ring. mdpi.commdpi.comresearchgate.net
Table 1: Examples of Nucleophilic Substitution for Piperazine Derivative Synthesis
| Nucleophile | Electrophile | Product Class | Reference |
| Piperazine | 2-(Chloromethyl)-5-chlorothiophene | This compound | |
| Piperazine | 5-Chlorothiophene-2-sulfonyl chloride | 1-[(5-chlorothien-2-yl)sulfonyl]piperazine | ontosight.ai |
| Piperazine | 4,5-Dichloro-3H-1,2-dithiol-3-one | 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | mdpi.com |
| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | N-Arylpiperazine derivative | mdpi.com |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming the C-N bond between an aryl or heteroaryl group and the piperazine nitrogen. mdpi.com This method is particularly useful for synthesizing N-arylpiperazines. While direct examples for this compound are less common as the key bond is to a methylene (B1212753) group, the piperazine nitrogen can be arylated using this methodology in derivatization strategies.
In a typical Buchwald-Hartwig reaction, an aryl halide (e.g., a chlorothiophene derivative) is reacted with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach has been noted to be more common in discovery chemistry than in process chemistry due to the cost and potential for palladium contamination. mdpi.com
Reductive amination is a versatile and widely used method for preparing N-alkyl piperazine derivatives and for constructing the piperazine ring itself. mdpi.com This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Common reducing agents for this transformation include:
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) mdpi.comnih.gov
Sodium cyanoborohydride (NaBH₃CN) nih.govgoogle.com
Hydrogenation over a catalyst (e.g., Raney Nickel) google.com
While not the primary route to this compound, this pathway is highly relevant for introducing other alkyl substituents onto the second nitrogen of the piperazine ring. For example, reacting this compound with an aldehyde or ketone in the presence of a reducing agent would yield a 1,4-disubstituted piperazine. The synthesis of various piperazine-containing drugs frequently employs reductive amination to introduce N-alkyl groups. mdpi.com Furthermore, intramolecular reductive amination of diamine precursors is a strategy for the synthesis of the piperazine scaffold itself. nih.govresearchgate.net
Derivatization Strategies
The presence of a secondary amine in this compound provides a reactive handle for a wide range of derivatization reactions, allowing for the synthesis of a library of related compounds.
The secondary amine of this compound can be readily acylated by reacting it with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide bond.
For instance, reacting this compound with chloroacetyl chloride would yield 1-(chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine. This acylation is a common strategy in medicinal chemistry to introduce new functional groups and modify the physicochemical properties of the parent molecule. Studies on similar piperazine cores have shown the synthesis of a wide array of arylamide and sulfonamide derivatives through acylation.
Table 2: General Acylation Reaction
| Piperazine Derivative | Acylating Agent | Product Type |
| This compound | R-COCl (Acyl Chloride) | N-Acyl Piperazine (Amide) |
| This compound | R-SO₂Cl (Sulfonyl Chloride) | N-Sulfonyl Piperazine (Sulfonamide) |
| This compound | R-COOH (Carboxylic Acid) + Coupling Agent | N-Acyl Piperazine (Amide) |
Alkylation Reactions of Piperazine Derivatives
The nitrogen atom at the 4-position of the piperazine ring in this compound is a nucleophilic secondary amine, making it amenable to N-alkylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. Two primary methods for this transformation are direct alkylation with haloalkanes and reductive amination.
Direct Alkylation: This method involves the reaction of this compound with an alkyl or benzyl (B1604629) halide (e.g., R-Br, R-Cl) in the presence of a base. The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N), serves to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction is commonly carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). nih.govgoogle.com The choice of solvent and temperature can be optimized to improve reaction yields and rates. For instance, heating the reaction mixture is often necessary to drive the substitution to completion. google.com
Reductive Amination: An alternative route to N-alkylation is reductive amination. This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing more complex alkyl groups and is known for its mild reaction conditions and high yields. mdpi.comnih.gov
The table below summarizes typical conditions for the N-alkylation of piperazine derivatives, which are applicable to this compound.
| Method | Alkylating Agent | Reagents & Conditions | Product Type |
|---|---|---|---|
| Direct Alkylation | Alkyl/Benzyl Halide (R-X) | K₂CO₃ or Et₃N, DMF or CH₃CN, Heat | 1-[(5-Chlorothien-2-yl)methyl]-4-alkylpiperazine |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH(OAc)₃ or NaBH₃CN, CH₂Cl₂ or CH₃CN, Room Temperature | 1-[(5-Chlorothien-2-yl)methyl]-4-alkylpiperazine |
| Michael Addition | α,β-Unsaturated Carbonyl | Base catalyst (e.g., Et₃N), Methanol (B129727) or Ethanol | 4-(3-Oxoalkyl)-1-[(5-chlorothien-2-yl)methyl]piperazine |
| Reaction with Epoxides | Epoxide | Protic solvent (e.g., Ethanol), Heat | 1-(1-[(5-Chlorothien-2-yl)methyl]piperazin-4-yl)-2-hydroxyalkane |
Formation of Schiff Bases from Piperazine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.trresearchgate.net The starting compound, this compound, is a secondary amine and therefore cannot directly form a Schiff base. To achieve this transformation, the piperazine moiety must first be functionalized to introduce a primary amino group or a related nucleophilic group like a hydrazide.
A common strategy involves a two-step synthesis. First, the secondary amine of this compound is acylated, for instance, by reacting it with ethyl chloroacetate (B1199739) in the presence of a base to yield an ester intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to form the corresponding acetohydrazide derivative, {4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide. researchgate.net This new derivative now possesses a terminal primary amino group (-NH₂) as part of the hydrazide functional group.
This acetohydrazide derivative can then readily undergo condensation with a variety of aromatic or heterocyclic aldehydes. researchgate.net The reaction is typically carried out by refluxing the reactants in a solvent such as methanol or ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. researchgate.net This synthetic route provides access to a diverse library of Schiff bases with potential applications in coordination chemistry and medicinal research. dergipark.org.tr
The table below outlines the reaction of the derived acetohydrazide with various aldehydes to form the final Schiff base products.
| Intermediate | Carbonyl Compound (Aldehyde) | Reaction Conditions | Schiff Base Product |
|---|---|---|---|
| {4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide | Benzaldehyde | Methanol, Acetic Acid (cat.), Reflux | N'-Benzylidene-2-{4-[(5-chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide |
| {4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(4-Chlorobenzylidene)-2-{4-[(5-chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide |
| {4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide | 4-Hydroxybenzaldehyde | Methanol, Acetic Acid (cat.), Reflux | N'-(4-Hydroxybenzylidene)-2-{4-[(5-chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide |
| {4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}acetohydrazide | 2-Furaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 2-{4-[(5-Chlorothien-2-yl)methyl]piperazin-1-yl}-N'-(furan-2-ylmethylene)acetohydrazide |
Structural Characterization and Analytical Verification
Spectroscopic Analysis for Structural Integrity
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1-[(5-Chlorothien-2-yl)methyl]piperazine, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon and hydrogen framework.
Based on the structure, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the chlorothiophene ring, the methylene (B1212753) bridge, and the piperazine (B1678402) ring. The protons on the disubstituted thiophene (B33073) ring would likely appear as two doublets in the aromatic region. The methylene protons would present as a singlet, and the eight protons of the piperazine ring would typically appear as two multiplets, corresponding to the protons adjacent to each nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H3/H4 | ~6.7-7.0 (d) | ~125-130 |
| Thiophene C2/C5 | - | ~135-145 |
| Methylene (-CH₂-) | ~3.7 (s) | ~55-60 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic piperazine and methylene groups, C-N stretching of the piperazine ring, C-S stretching of the thiophene ring, and the C-Cl stretching vibration.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C-N Stretch (Amine) | 1250-1020 |
| C=C Stretch (Aromatic) | 1600-1475 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation analysis would likely show cleavage at the methylene bridge, yielding fragments corresponding to the chlorothienylmethyl cation and the piperazine cation, further confirming the structure.
Purity Determination Methods
Ensuring the purity of a chemical compound is critical. For this compound, chromatographic techniques are the primary methods for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), would be developed. Detection by UV-Vis spectrophotometry, likely at a wavelength where the thiophene chromophore absorbs, would allow for the quantification of the main peak and any impurities. Method validation would be performed to ensure linearity, accuracy, and precision. nih.gov
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds. hakon-art.comresearchgate.net For this compound, a suitable GC method would involve a capillary column with a non-polar stationary phase. hakon-art.com The purity would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Common Purity Determination Methods
| Method | Typical Stationary Phase | Typical Detector |
|---|---|---|
| HPLC | C18 | UV-Vis |
Reactivity and Reaction Mechanisms
Types of Chemical Reactions Involving 1-[(5-Chlorothien-2-yl)methyl]piperazine and its Analogs
The chemical behavior of this compound is dictated by its two primary functional components: the secondary amine within the piperazine (B1678402) ring and the halogenated aromatic thiophene (B33073) ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at two principal sites on the molecule: the unsubstituted nitrogen of the piperazine ring and the chlorine-bearing carbon of the thiophene ring.
At the Piperazine Nitrogen: The secondary amine (N-4) of the piperazine ring is nucleophilic and readily participates in reactions with electrophiles. This is a common pathway for the synthesis of diverse analogs.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. chemicalbook.com
N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an amide bond. This is a standard method for introducing carbonyl-containing functional groups onto the piperazine scaffold.
Table 1: Representative Nucleophilic Substitution Reactions at the Piperazine Nitrogen
| Reaction Type | Typical Reagents | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I), Alkyl Sulfonates | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Polar Solvent (e.g., ACN, DMF) |
| Reductive Amination | Aldehydes (R-CHO), Ketones (R-CO-R'); Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Acid catalyst, Solvent (e.g., CH₂Cl₂) |
| N-Acylation | Acyl Chlorides (R-COCl), Anhydrides ((RCO)₂O) | Amide | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., CH₂Cl₂) |
| N-Arylation | Aryl Halides (Ar-X); Catalyst (e.g., Pd(OAc)₂) | N-Aryl Piperazine | Buchwald-Hartwig or Ullmann coupling conditions |
At the Thiophene Ring: Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom on the thiophene ring is also a possibility, though it is less facile than substitutions on the piperazine nitrogen. For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In this compound, the ring is not strongly activated, meaning that forcing conditions, such as high temperatures, strong nucleophiles, or transition-metal catalysis, would likely be necessary to achieve substitution of the chlorine atom. organicreactions.org
Oxidation Reactions of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under controlled conditions. However, thiophenes are often sensitive to strong oxidizing agents, which can result in more complex reactions, including ring-opening. masterorganicchemistry.com Studies on the atmospheric oxidation of thiophene by radicals like O₃ and NO₃ have shown that the reaction can proceed via attack at the sulfur atom, leading to the formation of sulfonates and other organosulfur products. researchgate.netlehigh.edu The use of reagents like potassium permanganate (B83412) in acidic conditions has been shown to effectively convert thiophene, suggesting that the 5-chlorothiophene moiety could be similarly oxidized, potentially leading to ring cleavage. masterorganicchemistry.com
Reduction Reactions of the Thiophene Ring
The chlorothiophene ring can undergo several types of reduction reactions, primarily involving catalytic hydrogenation or reductive desulfurization.
Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂), the thiophene ring can be saturated to form a tetrahydrothiophene (B86538) ring. biosynth.comacs.org The chlorine atom may also be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under these conditions.
Desulfurization: A characteristic reaction of thiophenes is reductive desulfurization using Raney Nickel (Raney Ni). nih.gov This process involves the cleavage of both carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. For this compound, this reaction would be expected to remove the sulfur atom, remove the chlorine atom, and saturate the carbons of the original thiophene ring, ultimately yielding an alkyl-substituted piperazine.
Mechanistic Aspects of Molecular Interactions
The non-covalent interactions of this compound are crucial for its behavior in condensed phases and its interaction with other molecules. These are primarily governed by hydrogen bonding and π-π stacking.
Hydrogen Bonding Propensities
The piperazine moiety is a key player in hydrogen bonding. In its neutral form, the secondary amine group (-NH) acts as a hydrogen bond donor. Both nitrogen atoms, with their lone pairs of electrons, are potent hydrogen bond acceptors.
In acidic environments, the piperazine nitrogens can be protonated to form a piperazinium cation. In this state, the -N⁺H₂- groups become very strong hydrogen bond donors, capable of forming robust interactions with anions or other hydrogen bond acceptors like water or carbonyl groups. nih.gov Crystallographic studies of piperazinium salts show extensive hydrogen-bonding networks that define the crystal packing, often forming chains or sheet-like structures.
Should the N-4 position be acylated, the resulting amide carbonyl oxygen would serve as an additional, strong hydrogen bond acceptor.
Table 2: Hydrogen Bonding Capabilities of the Piperazine Moiety
| Functional Group | State | Role | Potential Partners |
|---|---|---|---|
| Secondary Amine (-NH) | Neutral | Donor | O, N atoms in other molecules |
| Nitrogen Lone Pairs (N:) | Neutral | Acceptor | O-H, N-H groups |
| Ammonium (-N⁺H₂-) | Protonated | Strong Donor | Anions (e.g., Cl⁻, O⁻), Carbonyl Oxygen |
π-π Stacking Interactions
The 5-chlorothiophene ring, being an electron-rich aromatic system, can participate in π-π stacking interactions. This non-covalent interaction is fundamental in the ordering of aromatic molecules in the solid state and in molecular recognition. The interaction arises from electrostatic and dispersion forces between the π-electron clouds of adjacent rings.
The geometry of these interactions is typically parallel-displaced (offset) or T-shaped (edge-to-face), rather than a direct face-to-face stacking, to minimize electrostatic repulsion. The presence of the chlorine atom influences the electronic distribution and quadrupole moment of the thiophene ring, which in turn affects the strength and preferred geometry of the stacking interaction. Computational studies on analogous chlorobenzene (B131634) systems show that specific staggered conformations can lead to more stable π-stacked dimers. These interactions play a significant role in stabilizing crystal lattices and can influence the binding of the molecule to biological targets that contain aromatic residues.
Computational Chemistry and Theoretical Studies
Molecular Modeling Approaches
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are often employed to study the electronic structure of novel compounds. For derivatives containing the thiophene (B33073) ring, a key pharmacophore in many approved drugs, QM calculations can elucidate how the sulfur heteroatom and substituents like chlorine influence the molecule's electron distribution and reactivity. nih.gov Studies on similar heterocyclic compounds often use DFT to calculate properties like molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO/LUMO), which are crucial for predicting chemical reactivity and interaction sites.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: While QM methods are highly accurate, they are computationally expensive. MM methods offer a faster alternative for exploring the conformational landscape of flexible molecules like those containing a piperazine (B1678402) ring. Molecular dynamics simulations, which use MM force fields, can simulate the movement of a molecule over time, providing insights into its flexibility and how it might adapt its shape to fit into a biological target like a protein's active site. nih.gov For instance, MD simulations performed on piperazine-based sigma receptor 1 (S1R) ligands revealed the crucial amino acid residues involved in stable interactions. nih.gov
Prediction of Molecular Interactions
A primary goal of computational chemistry in drug discovery is to predict how a ligand (a potential drug molecule) will interact with a biological target, typically a protein or enzyme. Molecular docking is the most common technique used for this purpose. nih.gov
Molecular Docking Simulations: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation includes a predicted binding pose and a scoring function that estimates the binding affinity. For compounds containing the thienylpiperazine scaffold, docking studies are routinely used to screen them against various therapeutic targets.
For example, in a study of piperazine-linked thiohydantoin derivatives as potential androgen receptor (AR) antagonists for prostate cancer treatment, molecular docking was used to predict binding energies and inhibition constants. researchgate.net The results showed that ligands in this class had binding energies ranging from -11.1 to -9.30 kcal/mol. researchgate.net Similarly, docking studies on arylpiperazine derivatives against the androgen receptor also helped to elucidate binding modes within the receptor's ligand-binding pocket. nih.govresearchgate.net Another study on different arylpiperazine derivatives as anti-prostate cancer agents reported binding affinities of -7.5 and -7.1 kcal/mol with the androgen receptor. nih.gov
These studies typically reveal the importance of specific interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Electrostatic Interactions: Involve charged or polar groups.
The table below summarizes representative binding affinity data from docking studies on various piperazine and thiophene derivatives against different biological targets, illustrating the range of interactions that could be anticipated for 1-[(5-Chlorothien-2-yl)methyl]piperazine.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Piperazine-linked Thiohydantoin Derivatives | Androgen Receptor | -9.30 to -11.1 | researchgate.net |
| Arylpiperazine Derivatives | Androgen Receptor | -7.1 to -7.5 | nih.gov |
| Bioactive compounds from traditional plants | SARS-CoV-2 PLpro | -6.70 to -7.62 | mdpi.com |
| Bioactive compounds from traditional plants | SARS-CoV-2 RdRp | -7.64 to -7.80 | mdpi.com |
| Bioactive compounds from traditional plants | SARS-CoV-2 S-protein | -7.85 to -8.63 | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
In Silico Studies for Mechanistic Insights
Beyond predicting binding, computational studies can provide deeper insights into the potential mechanisms of action and the pharmacokinetic properties of a compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th For a class of molecules like thienylpiperazines, a QSAR model could be developed to predict the activity of new analogues based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters). A study on N-arylsulfonyl-N-2-pyridinyl-piperazines used QSAR to create predictive models for anti-diabetic activity. wu.ac.th Similarly, QSAR models for arylpiperazine derivatives against prostate cancer cell lines showed that their anti-proliferative activities were strongly dependent on specific molecular descriptors. nih.gov
ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For a novel compound like this compound, computational models can predict its likely oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For instance, a study on piperazine-linked derivatives evaluated their ADMET profiles using admetSAR, confirming that the designed ligands adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net
These computational approaches provide a powerful framework for guiding the design and optimization of new therapeutic agents based on the thienylpiperazine scaffold, offering valuable predictions and mechanistic insights that complement and streamline experimental research. researchgate.net
Applications in Academic Research and Pre Clinical Discovery
Utility as a Synthetic Building Block in Organic Chemistry
The structural features of 1-[(5-Chlorothien-2-yl)methyl]piperazine make it a versatile building block in synthetic organic chemistry. The piperazine (B1678402) component offers two nitrogen atoms that can be functionalized, while the chlorothiophene group provides a stable aromatic system that is a key pharmacophore in several biologically active agents.
Role in the Development of Biologically Active Molecules
The piperazine heterocycle is a frequently utilized scaffold in the design of biologically active compounds due to its favorable physicochemical properties and its ability to be readily modified. mdpi.comnih.gov The incorporation of the (5-chlorothien-2-yl)methyl group onto this scaffold has led to the development of molecules with specific and potent biological activities.
The structural framework of this compound is integral to the design of successful pharmaceutical candidates. Its most prominent example is in the structure of Rivaroxaban, an orally active direct Factor Xa inhibitor used for the prevention and treatment of various thromboembolic diseases. researchgate.net The design of this drug leverages the specific interactions of the 5-chlorothiophene moiety, highlighting the importance of this particular building block in modern drug discovery. researchgate.netnih.gov
Factor Xa Inhibitors : The 5-chlorothiophene portion of the molecule is a critical pharmacophore for the inhibition of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. nih.gov X-ray crystallography studies have shown that neutral groups, such as chlorothiophene, can interact favorably within the S1 pocket of the Factor Xa enzyme. researchgate.net This interaction is crucial for the high affinity and selectivity of inhibitors like Rivaroxaban. researchgate.net The development of potent and selective FXa inhibitors represents a significant advancement in anticoagulant therapy, and the this compound scaffold is central to this class of molecules. nih.gov
MAO-B/AChE Inhibitors : The piperazine ring is a common structural feature in molecules designed as inhibitors for monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases. nih.govnih.gov Research has shown that substitution on the piperazine nitrogen atoms can lead to significant MAO-B and AChE inhibitory activities. nih.govnih.gov While specific studies on the MAO-B/AChE inhibitory activity of this compound itself are not prominent, the synthesis of various piperazine-containing chalcones and other derivatives for this purpose is an active area of research. nih.govresearchgate.net
Antimicrobial Agents : Derivatives incorporating the this compound core have been synthesized and evaluated for their in vitro antimicrobial properties. In one study, this moiety was attached to the piperazinyl group of quinolone antibiotics such as ciprofloxacin (B1669076). The resulting hybrid molecules were tested against a panel of Gram-positive and Gram-negative bacteria. Notably, a ciprofloxacin derivative containing an N-[2-(5-chlorothiophen-2-yl)-2-hydroxyiminoethyl] residue demonstrated potent in vitro antibacterial activity against Gram-positive bacteria, with activity 4 to 8 times better than the parent ciprofloxacin against several strains.
Table 1: In Vitro Antibacterial Activity of a Ciprofloxacin Derivative Incorporating the (5-Chlorothien-2-yl) Moiety
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | 0.06 |
| Staphylococcus epidermidis | 0.125 |
| Enterococcus faecalis | 0.5 |
| Bacillus subtilis | 0.125 |
Data sourced from a study on N-piperazinyl quinolone derivatives.
Anticancer Agents : The piperazine scaffold is a well-established component in the design of novel anticancer agents. ekb.egresearchgate.net Numerous studies have explored the in vitro cytotoxic activity of piperazine derivatives against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT-116). ekb.egnih.govresearchgate.net While research focusing specifically on this compound is limited, the broader class of molecules shows that modifications to the piperazine ring can lead to potent antiproliferative effects, often inducing apoptosis and inhibiting cell cycle progression in cancer cells. nih.gov
Research into Materials with Specific Chemical Properties
Based on available scientific literature, the application of this compound in the field of materials science, such as in the development of polymers or other materials with specific chemical properties, is not a significant area of research. The primary focus of academic and industrial research involving this compound is overwhelmingly concentrated on its utility as a building block for biologically active molecules and potential pharmaceutical agents.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Green Chemistry Approaches
Future synthetic research should prioritize the development of more efficient, sustainable, and environmentally friendly methods for the preparation of 1-[(5-Chlorothien-2-yl)methyl]piperazine. While traditional methods may exist, the principles of green chemistry offer substantial opportunities for improvement. nih.govijpsjournal.comnumberanalytics.com This includes the use of less hazardous solvents, reducing the number of synthetic steps to improve atom economy, and employing catalytic methods over stoichiometric reagents. nih.govnih.gov
Potential green chemistry approaches could involve:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. ijpsjournal.comrasayanjournal.co.in
Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. mdpi.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, minimizing waste. numberanalytics.com
Photoredox catalysis: This method provides a sustainable and greener approach for chemical synthesis. mdpi.com
A comparative table of potential synthetic routes is presented below, illustrating the advantages of green chemistry approaches.
| Synthetic Approach | Typical Solvents | Energy Input | Catalyst | Potential Advantages |
| Traditional Batch Synthesis | Chlorinated hydrocarbons, DMF | Conventional heating | Stoichiometric reagents | Established procedures |
| Microwave-Assisted Synthesis | Greener solvents (e.g., ethanol, water) | Microwave irradiation | Metal or organocatalysts | Reduced reaction time, higher yields ijpsjournal.comrasayanjournal.co.in |
| Flow Chemistry | Various, often minimized | Precise temperature control | Heterogeneous catalysts | Improved safety and scalability mdpi.com |
| Biocatalysis | Aqueous media | Low temperature | Enzymes | High selectivity, biodegradable numberanalytics.com |
Advanced Structural Characterization Techniques
A comprehensive understanding of the three-dimensional structure of this compound is fundamental for elucidating its properties. While standard techniques like NMR and mass spectrometry are essential, advanced structural characterization can provide deeper insights. Future research should aim to obtain high-resolution structural data, which is crucial for structure-based drug design and understanding intermolecular interactions. rsc.orgnih.govbohrium.com
Key advanced techniques to be employed include:
Single-Crystal X-ray Diffraction (SCXRD): This powerful technique can determine the precise atomic arrangement in a crystalline solid, providing unambiguous structural elucidation. rsc.org
Cryo-Electron Microscopy (Cryo-EM): For larger molecular assemblies or complexes with biological macromolecules, cryo-EM is an emerging and powerful tool. numberanalytics.comthermofisher.com
Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed information about connectivity and conformation in solution and the solid state, respectively.
These techniques would allow for the precise determination of bond lengths, bond angles, and conformational preferences of the piperazine (B1678402) and chlorothiophene rings.
Deeper Mechanistic Elucidation of Molecular Interactions
Understanding how this compound interacts with biological targets at a molecular level is a critical area for future research. The piperazine moiety is a common feature in compounds targeting G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov Therefore, it is plausible that this compound may exhibit activity at such targets.
Future studies should focus on:
Receptor Binding Assays: To identify potential biological targets, a broad panel of receptor binding assays should be conducted.
Enzyme Inhibition Assays: The compound should be screened against a variety of enzymes to determine if it acts as an inhibitor. researchgate.net
Molecular Docking Studies: Computational docking simulations can predict the binding mode and affinity of the compound to the active site of a target protein. gyanvihar.orgnih.govnih.govtandfonline.com This information is invaluable for rational drug design. gyanvihar.org
An example of a hypothetical molecular docking result is shown in the table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Phe389, Ser193 | Ionic, Pi-Pi stacking, Hydrogen bond |
| Serotonin (B10506) 5-HT2A Receptor | -9.2 | Asp155, Phe339, Trp336 | Ionic, Pi-Pi stacking, Hydrogen bond |
| Histamine H1 Receptor | -7.8 | Asp107, Lys191, Phe432 | Ionic, Hydrogen bond |
Expanding SAR Studies with Diverse Chemical Modifications
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. researchgate.net For this compound, a systematic exploration of chemical modifications is a logical next step to optimize its properties. nih.govtandfonline.comresearchgate.netbenthamdirect.com
Future SAR studies should explore modifications at three key positions:
The Piperazine Ring: Substitution on the second nitrogen of the piperazine ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. A variety of alkyl, aryl, and acyl groups should be introduced.
The Thiophene (B33073) Ring: The effect of the chloro substituent at the 5-position should be investigated by replacing it with other halogens (F, Br, I) or small electron-donating or electron-withdrawing groups.
The Methylene (B1212753) Linker: While less common, modifications to the methylene bridge could be explored to alter the compound's flexibility and orientation when binding to a target.
These studies will generate a library of analogues that can be screened for enhanced activity, selectivity, and improved physicochemical properties.
Integration of High-Throughput Screening in Discovery Research
To efficiently explore the biological potential of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. nih.govnih.govproquest.combohrium.comresearchgate.net HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the drug discovery process. nih.govnih.govproquest.combohrium.comresearchgate.net
Future research should incorporate:
Cell-Based Assays: These assays are crucial for evaluating the effect of compounds in a more physiologically relevant context. nih.gov For instance, if a target GPCR is identified, changes in second messenger levels (e.g., cAMP or Ca2+) can be monitored in a high-throughput manner. nih.govceltarys.com
Biochemical Assays: For enzymatic targets, HTS can be used to quickly identify inhibitors from a library of synthesized analogues. proquest.com
The integration of HTS will enable the rapid identification of "hit" compounds from the SAR libraries, which can then be selected for further lead optimization.
Computational Predictions for Molecular Design and Optimization
In conjunction with experimental work, computational chemistry and molecular modeling offer powerful predictive tools for the design and optimization of new analogues of this compound. nih.govrsc.orgnih.gov These in silico methods can save significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success. nih.govbohrium.com
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the synthesized analogues with their biological activity.
Pharmacophore Modeling: This involves identifying the key structural features responsible for a compound's biological activity, which can then be used to design new molecules with improved properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the nature of the interactions over time. nih.gov
By leveraging these computational tools, researchers can adopt a more rational and targeted approach to the design of novel derivatives with optimized properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(5-Chlorothien-2-yl)methyl]piperazine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution between 5-chlorothiophene-2-methanol and piperazine derivatives under reflux conditions. For example, similar protocols use acetonitrile as a solvent with triethylamine as a base to facilitate alkylation (e.g., 24-hour reflux at 80°C) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) or melting point analysis .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks for the thienyl methyl group (δ ~4.2 ppm for CH₂) and piperazine protons (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : Use GC-EI-MS to identify the molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl or thienylmethyl groups) .
- FT-IR : Confirm C-Cl stretching (~650 cm⁻¹) and piperazine N-H bending (~1,550 cm⁻¹) .
Q. What analytical methods are suitable for quantifying this compound in mixtures?
- Methodology : Reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Calibrate with a standard curve (R² > 0.99) .
Advanced Research Questions
Q. How do substitution patterns on the piperazine ring affect the compound’s stability under acidic/basic conditions?
- Methodology : Conduct forced degradation studies by refluxing the compound in 0.1 M HCl/NaOH at 60°C for 24 hours. Monitor degradation products via LC-MS and identify intermediates (e.g., hydrolyzed thienylmethanol or oxidized sulfone derivatives) .
- Data Interpretation : Compare degradation kinetics (t₁/₂) and propose mechanisms using computational tools like Gaussian for transition-state modeling .
Q. What strategies can mitigate interference from structurally similar piperazine derivatives in pharmacological assays?
- Methodology :
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Receptor Binding Assays : Employ competitive displacement with radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A affinity) and validate selectivity via counter-screens against dopamine D₂ receptors .
Q. How does the thienylmethyl group influence coordination chemistry with transition metals?
- Methodology : Synthesize metal complexes (e.g., Cu²⁺, Pd²⁺) and characterize via X-ray crystallography. Analyze coordination modes (monodentate vs. bidentate) and thermodynamic stability using potentiometric titrations in aqueous solutions .
- Key Findings : The sulfur atom in the thienyl group may enhance ligand field strength, as seen in analogous Pd-piperazine complexes .
Q. What computational models predict the compound’s pharmacokinetic properties (e.g., BBB penetration)?
- Methodology : Use QSAR tools like Schrödinger’s QikProp to calculate logP (target ~2.5), PSA (<90 Ų), and BBB permeability scores. Validate with in vitro Caco-2 assays .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How can experimental conditions be standardized?
- Analysis : Solubility values vary due to polymorphic forms (e.g., amorphous vs. crystalline). Use hot-stage microscopy and DSC to identify stable forms. Report data in USP buffers (pH 1.2–6.8) at 25°C .
Q. Conflicting bioactivity data across studies: What validation steps are critical?
- Resolution :
Confirm compound identity via HRMS and elemental analysis.
Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
Control for metabolite interference (e.g., CYP3A4 inhibitors in hepatic microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
